molecular formula C26H53NO4S B13827008 2-Aminoethanesulfonic tetracosanoic anhydride

2-Aminoethanesulfonic tetracosanoic anhydride

Cat. No.: B13827008
M. Wt: 475.8 g/mol
InChI Key: GLXKZOPTGNEHKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Lignoceroyl Taurine can be synthesized through the reaction of lignoceric acid with taurine. The reaction typically involves the activation of lignoceric acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

The scalability of the synthesis would depend on optimizing reaction conditions and using efficient purification techniques to obtain high yields and purity .

Properties

Molecular Formula

C26H53NO4S

Molecular Weight

475.8 g/mol

IUPAC Name

2-aminoethylsulfonyl tetracosanoate

InChI

InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)31-32(29,30)25-24-27/h2-25,27H2,1H3

InChI Key

GLXKZOPTGNEHKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OS(=O)(=O)CCN

Origin of Product

United States

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